1-methyl-1H-benzotriazole-5-carboxylate
Description
1-Methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a carboxylate ester at the 5-position. Its molecular formula is C₉H₈N₃O₂, with a molecular weight of 191.19 g/mol (based on analogous ethyl esters; see Table 1). The compound is synthesized via coupling reactions, such as those employing 1-methyl-1H-benzotriazole-5-carboxylic acid with alcohols under activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .
Properties
Molecular Formula |
C8H6N3O2- |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
1-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)/p-1 |
InChI Key |
SGHWYTLJLHVIBQ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)[O-])N=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Methyl vs.
- Cyclohexyl Substituent : Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate exhibits a higher molecular weight (259.30 g/mol) and boiling point (430.2°C) due to the bulky cyclohexyl group, which also reduces solubility in polar solvents .
- Benzotriazole vs. Benzimidazole Core : Benzimidazole derivatives (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate) demonstrate enhanced biological activity, such as antibacterial effects, owing to the basic nitrogen in the imidazole ring, which facilitates interactions with microbial enzymes .
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